molecular formula C10H9NO2S B13647622 Ethyl benzo[d]isothiazole-6-carboxylate

Ethyl benzo[d]isothiazole-6-carboxylate

Cat. No.: B13647622
M. Wt: 207.25 g/mol
InChI Key: ZWGPUXKOFCSLDN-UHFFFAOYSA-N
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Description

Ethyl benzo[d]isothiazole-6-carboxylate is a versatile benzoisothiazole derivative primarily employed as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis. The compound features an ester functional group, making it a valuable precursor for the synthesis of a wide range of more complex molecules. Researchers utilize this scaffold to develop novel compounds for various pharmaceutical and material science applications. Its structure is integral in the exploration of new therapeutic agents, particularly in the design of molecules that interact with biological targets where the benzoisothiazole core provides specific electronic and steric properties. This product is intended for use in laboratory research as a chemical reference standard or a starting material in multi-step synthetic routes. As a high-purity building block, it enables the rapid prototyping of novel compounds, aiding in the discovery and development process. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, offering significant flexibility in chemical space. Handling and Safety: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,2-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-6-11-14-9(8)5-7/h3-6H,2H2,1H3

InChI Key

ZWGPUXKOFCSLDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the construction of the isothiazole ring fused to a benzene ring, followed by introduction of the ethyl carboxylate group at the 6-position. The key synthetic strategy is the cyclization of appropriately substituted aminobenzenethiol derivatives or related precursors.

A common route is the condensation of 2-aminobenzenethiol with ethyl chloroformate or related carboxylate precursors under basic conditions to form the benzothiazole ring system bearing the ethyl ester functionality. The reaction proceeds via intermediate formation and intramolecular cyclization, often facilitated by bases such as sodium hydroxide or potassium carbonate in organic solvents like ethanol or dichloromethane. This route is supported by synthetic protocols reported in the literature.

Stepwise Synthesis Protocol

Step Reagents and Conditions Description Outcome / Yield
1. Starting material 2-Aminobenzenethiol Commercially available or synthesized -
2. Esterification Reaction with ethyl chloroformate under basic conditions (NaOH or K2CO3) in ethanol or DCM Formation of intermediate carbamate or ester High conversion
3. Cyclization Intramolecular ring closure promoted by heating or base Formation of this compound Yields typically >70%
4. Purification Recrystallization or chromatography Removal of impurities >95% purity achievable

Alternative Synthetic Routes

  • Bromination and Subsequent Functionalization: Starting from 2-aminobenzo[d]thiazole-6-carboxylate, bromination using copper(II) bromide and tert-butyl nitrite in acetonitrile yields brominated derivatives (e.g., ethyl 2-bromobenzo[d]thiazole-6-carboxylate) with yields around 77% after purification.

  • Friedel-Crafts Acylation Under Solvent-Free Conditions: Using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), Friedel-Crafts acylation can be performed efficiently to activate carbonyl groups and facilitate cyclization, achieving yields between 90-96% depending on substituents.

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to shorten reaction times significantly (e.g., from 48 hours to 30 minutes) in related benzothiazole syntheses, improving efficiency and reducing energy consumption.

Industrial Scale Considerations

Industrial production of this compound follows similar synthetic routes but utilizes continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification is typically achieved through recrystallization or chromatographic methods adapted for scale-up. Green chemistry principles such as solvent-free reactions and microwave-assisted synthesis are increasingly incorporated to reduce waste and energy usage.

Reaction Analysis and Characterization

Chemical Reaction Types

This compound can undergo various chemical transformations:

Reaction Type Reagents Conditions Products
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Mild to moderate temperatures Sulfoxides, sulfones
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous conditions Thioethers
Substitution Halogenating agents, amines, thiols Varies Functionalized benzothiazole derivatives

These transformations enable further functionalization and derivatization for medicinal chemistry applications.

Characterization Techniques

Research Outcomes and Data Summary

Yield and Purity Data

Method Yield (%) Purity (%) Notes
Condensation with ethyl chloroformate 70–85 >95 Standard lab-scale synthesis
Bromination with CuBr_2 / tert-butyl nitrite 77 >90 For brominated derivatives
Friedel-Crafts acylation (Eaton's reagent) 90–96 >98 Solvent-free, green chemistry approach
Microwave-assisted synthesis 85–90 >95 Reduced reaction time

Influence of Substituents on Reaction Efficiency

Electron-donating substituents on the benzothiazole ring generally increase reaction rates and yields by stabilizing reaction intermediates, while electron-withdrawing groups tend to reduce nucleophilicity and slow reactions, requiring longer times or higher catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[d]isothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted isothiazoles.

Scientific Research Applications

Ethyl benzo[d]isothiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl benzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

  • Heteroatom Effects: Benzothiazole (S, N) vs. benzoxazole (O, N): Sulfur in benzothiazole enhances electron delocalization and stability compared to oxygen in benzoxazole, influencing reactivity in catalytic systems .
  • Substituent Impact: Amino Group (): Enhances nucleophilicity, enabling coordination in metal complexes for catalysis . Bromine (): Facilitates further functionalization via Suzuki or Ullman couplings .

Research Findings and Trends

  • Catalytic Utility: Ethyl 2-amino-benzothiazole-6-carboxylate forms complexes with transition metals, enhancing catalytic efficiency in cross-coupling reactions .
  • Biological Activity : Isoxazole-linked derivatives () are understudied but hold promise for kinase inhibition or antimicrobial activity.
  • Safety Considerations : Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate lacks confirmed hazard data, underscoring the need for careful handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl benzo[d]isothiazole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via bromination of precursor amines (e.g., ethyl 2-aminobenzo[d]thiazole-6-carboxylate) using copper(II) bromide in acetonitrile. Key parameters include stoichiometric control (1:1 molar ratio of substrate to CuBr₂), reaction temperature (typically 60–80°C), and solvent polarity to stabilize intermediates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Optimization may involve kinetic studies to minimize side reactions, such as over-bromination.

Q. How can spectroscopic techniques (NMR, IR) be systematically employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze aromatic proton signals (e.g., doublets at δ 8.2–8.3 ppm for benzo[d]isothiazole protons) and ethyl group signals (quartet at δ 4.3–4.4 ppm for CH₂, triplet at δ 1.3–1.4 ppm for CH₃) .
  • ¹³C NMR : Identify carbonyl carbons (δ ~164 ppm) and aromatic carbons (δ 120–145 ppm) .
  • IR : Confirm ester C=O stretching (1720–1740 cm⁻¹) and isothiazole ring vibrations (1520–1560 cm⁻¹). Cross-validate with computational methods (DFT) for peak assignments.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in tightly sealed containers to prevent moisture absorption or decomposition. Use inert gas (N₂/Ar) for long-term storage .
  • Personal Protection : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. Conduct regular glove integrity checks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

  • Methodological Answer : Employ graph-set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D–H···A motifs) in single-crystal X-ray diffraction data. Use software like SHELXL for refinement, focusing on donor-acceptor distances (2.5–3.2 Å) and angles (150–180°). Compare with analogous benzoisothiazole derivatives to identify trends in dimerization or chain formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers (e.g., using VT-NMR) to assess conformational exchange in solution.
  • Impurity Analysis : Perform LC-MS to detect trace byproducts (e.g., hydrolysis products or regioisomers).
  • Computational Validation : Compare experimental ¹H NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) to identify misassignments .

Q. How can high-throughput crystallography pipelines improve structural characterization of this compound analogs?

  • Methodological Answer : Integrate SHELXD/SHELXE for rapid phase determination and SHELXL for refinement. Use synchrotron sources for high-resolution data (≤1.0 Å) to resolve disorder in ester/ethyl groups. Validate structures via R-factor convergence (<5%) and Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What experimental design principles minimize batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Process Controls : Standardize reagent purity (≥98%), solvent drying (molecular sieves), and reaction monitoring (TLC/HPLC).
  • Statistical Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and stirring rate. Apply response surface methodology to identify robust conditions .

Data Presentation & Critical Analysis

Q. How should researchers statistically validate crystallographic data for this compound to ensure reproducibility?

  • Methodological Answer : Report R₁/wR₂ values, completeness (>95%), and redundancy (>4) for diffraction data. Perform cross-validation (e.g., omit-map analysis) to confirm atomic positions. Use CCDC deposition to benchmark against existing structures .

Q. What criteria determine the choice of solvent systems for recrystallizing this compound?

  • Methodological Answer : Screen solvents (e.g., ethanol, DCM/hexane) via solubility tests (hot vs. cold). Prioritize solvents with moderate polarity (logP 1–3) to balance crystal growth and purity. Monitor crystal morphology under polarized light to assess lattice defects .

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